molecular formula C9H12FNO2 B13425894 3-(Dimethoxymethyl)-2-fluoroaniline

3-(Dimethoxymethyl)-2-fluoroaniline

Cat. No.: B13425894
M. Wt: 185.20 g/mol
InChI Key: MLVRYPIHSIWVLI-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-fluoroaniline is a fluorinated aniline derivative characterized by a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties, which arise from the electron-donating dimethoxymethyl group and the electron-withdrawing fluorine atom.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(dimethoxymethyl)-2-fluoroaniline

InChI

InChI=1S/C9H12FNO2/c1-12-9(13-2)6-4-3-5-7(11)8(6)10/h3-5,9H,11H2,1-2H3

InChI Key

MLVRYPIHSIWVLI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C(=CC=C1)N)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(Dimethoxymethyl)-2-fluoroaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom and the dimethoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group and the fluorine atom influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-(Dimethoxymethyl)-2-fluoroaniline with structurally related fluorinated anilines:

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Notable Properties
3-(Dimethoxymethyl)-2-fluoroaniline C₉H₁₂FNO₂ 199.20 -F (C2), -CH(OCH₃)₂ (C3) Not reported High steric bulk, electron-rich aromatic ring
2-Fluoroaniline C₆H₆FN 111.11 -F (C2) 174–176 Baseline reactivity for nitroreductase assays
3-(Difluoromethyl)-2-fluoroaniline C₇H₆F₃N 161.12 -F (C2), -CF₂H (C3) Not reported Enhanced lipophilicity, electron-withdrawing effects
2-Fluoro-3-methylaniline C₇H₈FN 125.14 -F (C2), -CH₃ (C3) Not reported Moderate steric hindrance, industrial applications
4-Ethoxyphenyl-2-fluoroaniline C₈H₁₀FNO 155.17 -F (C2), -OCH₂CH₃ (C4) Not reported Improved selectivity in anticancer agents

Key Observations :

  • The dimethoxymethyl group in 3-(Dimethoxymethyl)-2-fluoroaniline introduces significant steric bulk and electron-donating effects, which may enhance solubility in polar solvents compared to halogenated analogs like 3-(Difluoromethyl)-2-fluoroaniline .
  • 2-Fluoroaniline serves as a foundational scaffold in microbial nitroreductase assays, where its production from 1-fluoro-2-nitrobenzene correlates with bacterial enzyme activity . Substitutions at the 3-position (e.g., -CH₃, -CF₂H, -CH(OCH₃)₂) modulate steric and electronic interactions, influencing biological activity and synthetic utility.
Enzyme Inhibition
  • Carboxylic acid derivatives of fluorinated anilines, such as (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid, inhibit carbonic anhydrase-II (CA-II) with IC₅₀ values of 13.4–71.6 µM. The dimethoxymethyl group likely participates in hydrogen bonding with active-site residues (His94, Thr199) .

Biological Activity

3-(Dimethoxymethyl)-2-fluoroaniline is an organic compound notable for its unique structural characteristics, including a dimethoxymethyl group and a fluorine atom attached to the aniline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 3-(Dimethoxymethyl)-2-fluoroaniline, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

3-(Dimethoxymethyl)-2-fluoroaniline has the molecular formula C10H12FNO2C_{10}H_{12}FNO_2. The presence of the dimethoxymethyl group enhances its solubility and may facilitate interactions with various biological targets. The fluorine atom at the second position on the aniline ring plays a crucial role in modulating the compound's reactivity and biological properties.

Compound Name Structural Features Unique Aspects
3-(Dimethoxymethyl)-2-fluoroanilineDimethoxymethyl group, Fluorine at position 2Enhanced solubility and potential interactions
2-FluoroanilineFluorine at position 2Lacks dimethoxymethyl group
4-DimethoxyphenylamineDimethoxy groups at para positionNo fluorine substitution
5-(Methoxymethyl)-2-fluoroanilineMethoxymethyl instead of dimethoxymethylDifferent alkyl substitution

Antimicrobial Properties

Preliminary studies suggest that 3-(Dimethoxymethyl)-2-fluoroaniline exhibits significant antimicrobial activity . Research indicates that compounds with similar structural features have been effective against various bacterial strains. For instance, derivatives of substituted anilines have shown promising results in inhibiting bacterial growth, making them candidates for further investigation in drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of 3-(Dimethoxymethyl)-2-fluoroaniline are particularly noteworthy. In vitro assays have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes were reported as follows:

Compound COX-1 IC50 (μM) COX-2 IC50 (μM)
3-(Dimethoxymethyl)-2-fluoroanilineTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.746.12

These findings indicate that compounds with similar structures may possess comparable or superior anti-inflammatory effects compared to established drugs like celecoxib .

Case Studies

Several case studies have evaluated the biological activities of structurally related compounds. For example, a study on substituted benzamides highlighted their high-affinity binding to dopamine D2 receptors, suggesting potential applications in neuropharmacology . Moreover, research on pyrimidine derivatives indicated significant anti-inflammatory effects in animal models, underscoring the therapeutic potential of compounds with similar functionalities .

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